4-Hexadecanol

概要

説明

準備方法

4-Hexadecanol can be synthesized through several methods:

Chemical Reduction of Ethyl Palmitate: This is a common industrial method where ethyl palmitate is reduced to produce this compound.

Hydrogenation of Palmitic Acid: Another method involves the hydrogenation of palmitic acid, which is a fatty acid derived from palm oil.

Reduction of Spermaceti: Historically, this compound was first isolated by heating spermaceti, a waxy substance obtained from sperm whale oil, with potassium hydroxide.

化学反応の分析

4-Hexadecanol undergoes various chemical reactions, including:

科学的研究の応用

4-Hexadecanol has a wide range of scientific research applications:

作用機序

The mechanism of action of 4-Hexadecanol involves its interaction with lipid membranes. It acts as an emollient, providing a protective barrier on the skin and reducing water loss. In pharmaceutical formulations, it helps in stabilizing emulsions and enhancing the delivery of active ingredients .

類似化合物との比較

4-Hexadecanol can be compared with other long-chain fatty alcohols such as:

1-Octadecanol (Stearyl Alcohol): Similar to this compound but with two additional carbon atoms, making it slightly more hydrophobic.

1-Tetradecanol (Myristyl Alcohol): Has two fewer carbon atoms than this compound, making it less hydrophobic.

1-Dodecanol (Lauryl Alcohol): With four fewer carbon atoms, it is even less hydrophobic and has different emulsifying properties.

This compound is unique due to its balance of hydrophobicity and emulsifying properties, making it versatile for various applications in cosmetics and pharmaceuticals .

生物活性

4-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with significant biological activities. It is primarily used in cosmetics and pharmaceuticals, but recent studies have revealed its potential therapeutic properties, including antioxidant, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

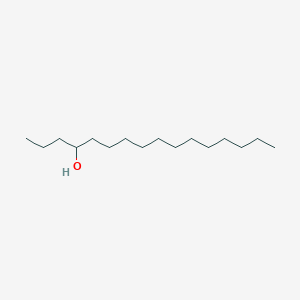

This compound has the molecular formula and a molecular weight of 242.44 g/mol. Its structure consists of a long hydrophobic carbon chain with a hydroxyl group (-OH) at one end, which contributes to its solubility characteristics and biological interactions.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage and contribute to various diseases.

Case Study: Antioxidant Assays

A study evaluating the antioxidant activity of various fatty alcohols, including this compound, utilized the DPPH radical scavenging assay. The results indicated that this compound had an IC50 value of 12.5 µg/mL, showing comparable efficacy to other known antioxidants like ascorbic acid (IC50 = 10 µg/mL) .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 12.5 |

| Ascorbic Acid | 10 |

| Butylated Hydroxytoluene | 11.2 |

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes due to its amphiphilic nature.

Research Findings

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 0.5 mg/mL, while for Escherichia coli, it was 1 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results, particularly against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies on HeLa (cervical cancer) cells demonstrated that this compound exhibited cytotoxic effects with an IC50 value of 15 µg/mL compared to Doxorubicin (IC50 = 13 µg/mL), indicating its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| Doxorubicin | 13 |

The biological activities of this compound can be attributed to its ability to interact with cell membranes, leading to alterations in membrane fluidity and permeability. This interaction is crucial for its antioxidant and antimicrobial functions.

特性

IUPAC Name |

hexadecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMILCKVYOFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275100, DTXSID70865486 | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29354-98-1, 19781-43-2 | |

| Record name | Hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。